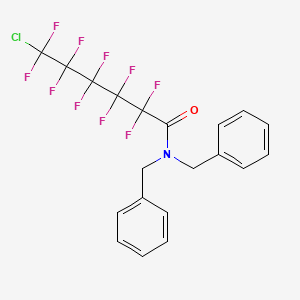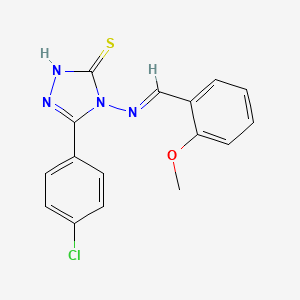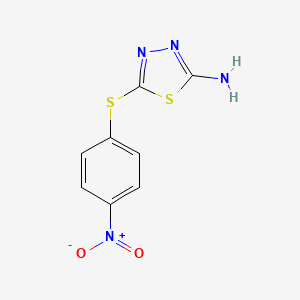
N'-(2,4-dinitrophenyl)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2,4-Dinitrophenyl)propanohydrazide is an organic compound with the molecular formula C9H10N4O5. It is a derivative of hydrazine and is characterized by the presence of a dinitrophenyl group attached to a propanohydrazide moiety. This compound is known for its distinctive yellow crystalline appearance and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(2,4-Dinitrophenyl)propanohydrazide can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with propionic acid or its derivatives. The reaction typically involves the following steps:
Preparation of 2,4-Dinitrophenylhydrazine: This is achieved by reacting hydrazine sulfate with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide.
Formation of N’-(2,4-Dinitrophenyl)propanohydrazide: The 2,4-dinitrophenylhydrazine is then reacted with propionic acid or propionyl chloride under acidic conditions to yield the desired product
Industrial Production Methods
While specific industrial production methods for N’-(2,4-dinitrophenyl)propanohydrazide are not well-documented, the synthesis generally follows the laboratory preparation methods with scale-up considerations. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2,4-Dinitrophenyl)propanohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dinitrophenyl derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of substituted hydrazides.
Applications De Recherche Scientifique
N’-(2,4-Dinitrophenyl)propanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing .
Mécanisme D'action
The mechanism of action of N’-(2,4-Dinitrophenyl)propanohydrazide involves its interaction with carbonyl groups in target molecules. The hydrazide group forms a hydrazone linkage with the carbonyl group, resulting in the formation of a stable complex. This interaction is crucial in its application as a reagent for detecting carbonyl compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting carbonyl compounds.
2,4-Dinitrophenol: Another related compound known for its use in biochemical studies and as a metabolic stimulant
Uniqueness
N’-(2,4-Dinitrophenyl)propanohydrazide is unique due to its specific structure, which combines the properties of 2,4-dinitrophenylhydrazine with a propanohydrazide moiety. This unique structure enhances its reactivity and specificity in various chemical reactions and applications.
Propriétés
Numéro CAS |
6561-63-3 |
|---|---|
Formule moléculaire |
C9H10N4O5 |
Poids moléculaire |
254.20 g/mol |
Nom IUPAC |
N'-(2,4-dinitrophenyl)propanehydrazide |
InChI |
InChI=1S/C9H10N4O5/c1-2-9(14)11-10-7-4-3-6(12(15)16)5-8(7)13(17)18/h3-5,10H,2H2,1H3,(H,11,14) |
Clé InChI |
WHZKXONNRZZZSH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B12000440.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12000446.png)
![2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide](/img/structure/B12000451.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12000460.png)

![Hexyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12000477.png)


![Methyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000501.png)
![1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]-](/img/structure/B12000506.png)
![2-Butyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000512.png)

![{[(Pyridin-2-yl)carbamothioyl]sulfanyl}acetic acid](/img/structure/B12000525.png)
